Lipophilicity-Driven Synthetic Utility: Organic Solvent Solubility vs. EDTA Acid
EDTA acid (free acid form) exhibits negligible solubility in organic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran, which are standard media for phosphoramidite coupling and peptide synthesis. In contrast, EDTA-Triethyl Ester is readily soluble in these organic solvents , enabling its direct use in non-aqueous conjugation reactions without solvent incompatibility. While no direct experimental LogP measurement was located for the target compound in accessible literature, the esterification of three of four carboxyl groups with ethyl moieties is recognized to confer enhanced lipophilicity compared to the fully ionized parent EDTA .
| Evidence Dimension | Organic Solvent Solubility (Lipophilicity Profile) |
|---|---|
| Target Compound Data | Soluble in organic solvents including acetonitrile and dichloromethane; enhanced lipophilicity conferred by three ethyl ester groups |
| Comparator Or Baseline | EDTA acid: negligible solubility in organic solvents; hydrophilic polycarboxylate |
| Quantified Difference | Qualitative solubility difference; no direct experimental LogP value available for target compound in accessible sources |
| Conditions | Standard laboratory organic solvents for phosphoramidite chemistry and bioconjugation |
Why This Matters
Solubility in organic media is a binary gate for conjugation workflows: EDTA acid simply cannot be used in non-aqueous coupling reactions, making the triethyl ester derivative the only viable EDTA precursor for phosphoramidite-based oligonucleotide labeling.
